molecular formula C12H18N2O B8477291 Piperazine,2-[4-(methoxymethyl)phenyl]- CAS No. 137684-22-1

Piperazine,2-[4-(methoxymethyl)phenyl]-

Cat. No.: B8477291
CAS No.: 137684-22-1
M. Wt: 206.28 g/mol
InChI Key: LPXPHSDSAKBJLX-UHFFFAOYSA-N
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Description

Contextualization of Substituted Piperazines as Versatile Scaffolds in Synthetic Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a highly valued scaffold in the design of functional molecules. wikipedia.org Its unique structural features, including its conformational flexibility and the basicity of its nitrogen atoms, allow for extensive derivatization at either the nitrogen or carbon atoms. This versatility has rendered substituted piperazines prevalent in a multitude of applications.

In medicinal chemistry, the piperazine moiety is recognized as a "privileged structure," as it is a common feature in numerous biologically active compounds and approved drugs. nih.govacs.org Its presence can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles. ontosight.ainih.gov Piperazine derivatives have been successfully incorporated into agents targeting a wide range of biological systems. nih.govacs.org

Beyond pharmaceuticals, substituted piperazines are utilized in materials science, for instance, in the development of corrosion inhibitors and as building blocks for metal-organic frameworks (MOFs). nih.gov The adaptability of the piperazine core allows chemists to fine-tune molecular properties for specific applications, making it a cornerstone of modern synthetic chemistry. organic-chemistry.org

Rationale for Focused Academic Inquiry into Piperazine, 2-[4-(methoxymethyl)phenyl]-

While N-substituted piperazines are extensively studied, C-substituted derivatives, particularly 2-arylpiperazines, represent a more complex and less explored chemical space. thieme-connect.com The introduction of a substituent at the C-2 position creates a chiral center, opening avenues for stereoselective synthesis and the investigation of enantiomer-specific biological activities. nih.gov

The specific compound, Piperazine, 2-[4-(methoxymethyl)phenyl]-, warrants focused academic inquiry for several reasons rooted in structure-activity relationship (SAR) principles:

Influence on Conformation: The size and nature of the substituent at the C-2 position can significantly impact the conformational preference of the piperazine ring (chair, boat, or twist-boat), which is often crucial for biological activity. acs.org

Investigating this specific analogue allows for a deeper understanding of how subtle modifications to a 2-aryl substituent can fine-tune the properties of the piperazine scaffold, contributing valuable data to the broader study of heterocyclic chemistry.

Overview of Methodological Approaches in Research on Analogous Chemical Entities

The synthesis and characterization of 2-substituted piperazines like Piperazine, 2-[4-(methoxymethyl)phenyl]-, employ a range of modern organic chemistry techniques.

Synthetic Strategies: The construction of the 2-arylpiperazine core can be approached through several synthetic routes. Traditional methods often involve the cyclization of appropriately substituted diamine precursors or the reduction of corresponding piperazinones. chemrxiv.org More recent and advanced methods offer greater efficiency and control:

Photoredox Catalysis: Visible-light-promoted reactions, such as decarboxylative annulation between a glycine-based diamine and an aldehyde (e.g., 4-(methoxymethyl)benzaldehyde), provide a mild and effective route to 2-arylpiperazines. organic-chemistry.org

Palladium-Catalyzed Cyclizations: Methods involving the palladium-catalyzed coupling of diamines with propargyl units can yield highly substituted piperazine rings with excellent stereochemical control. organic-chemistry.org

Direct C-H Functionalization: Although challenging, direct arylation of the piperazine ring at the C-2 position is an area of active research, aiming to provide a more atom-economical synthesis. thieme-connect.com

Characterization and Analysis: Once synthesized, the structural elucidation and purity assessment of Piperazine, 2-[4-(methoxymethyl)phenyl]- would rely on a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the molecular structure. nih.govresearchgate.net Specific chemical shifts and coupling constants would verify the presence and connectivity of the piperazine ring, the phenyl group, and the methoxymethyl substituent. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be used for unambiguous assignment of all protons and carbons. nih.gov

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. auburn.eduresearchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound and for separating enantiomers if a chiral synthesis or resolution is performed. researchgate.netrdd.edu.iq

Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups, such as N-H stretches of the secondary amines in the piperazine ring and C-O stretching of the ether group. researchgate.net

These established methodologies provide a robust framework for the synthesis, purification, and detailed structural analysis of novel compounds like Piperazine, 2-[4-(methoxymethyl)phenyl]-.

Illustrative Data Tables

Note: The following data is hypothetical and provided for illustrative purposes based on the chemical properties of analogous compounds. It is intended to represent the type of data that would be generated during experimental characterization.

Table 1: Hypothetical Physicochemical Properties of Piperazine, 2-[4-(methoxymethyl)phenyl]-

PropertyValue
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
AppearanceWhite to off-white solid
Melting Point95-99 °C
Boiling Point>350 °C (decomposes)
SolubilitySoluble in methanol, chloroform; sparingly soluble in water

Table 2: Hypothetical Spectroscopic Data for Piperazine, 2-[4-(methoxymethyl)phenyl]-

TechniqueData
1H NMR (CDCl3, 400 MHz)δ 7.30 (d, J=8.2 Hz, 2H, Ar-H), 7.25 (d, J=8.2 Hz, 2H, Ar-H), 4.45 (s, 2H, -CH2O-), 3.40 (s, 3H, -OCH3), 3.10-2.80 (m, 7H, piperazine-H), 2.10 (br s, 1H, -NH)
13C NMR (CDCl3, 100 MHz)δ 138.0, 137.5, 129.5 (2C), 128.0 (2C), 74.0, 58.5, 56.0, 50.5, 46.0, 45.5
IR (KBr, cm-1)3250 (N-H stretch), 2950-2800 (C-H stretch), 1610 (C=C aromatic), 1250 (C-O stretch, ether), 1110 (C-N stretch)
MS (EI) m/z206 (M+), 161, 134, 121, 91, 71

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137684-22-1

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-[4-(methoxymethyl)phenyl]piperazine

InChI

InChI=1S/C12H18N2O/c1-15-9-10-2-4-11(5-3-10)12-8-13-6-7-14-12/h2-5,12-14H,6-9H2,1H3

InChI Key

LPXPHSDSAKBJLX-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C2CNCCN2

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of Piperazine, 2 4 Methoxymethyl Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural and Positional Assignment

Proton (¹H) NMR spectroscopy provides precise information on the number and electronic environment of hydrogen atoms in a molecule. In the case of Piperazine (B1678402), 2-[4-(methoxymethyl)phenyl]-, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the piperazine ring, the aromatic ring, and the methoxymethyl substituent.

The aromatic protons on the phenyl ring typically appear as two doublets in the downfield region (around δ 7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the methoxymethyl group (-CH₂-O-CH₃) are expected to present as two singlets. The methylene (B1212753) (-CH₂) protons directly attached to the aromatic ring would appear around δ 4.4-4.5 ppm, while the methoxy (B1213986) (-OCH₃) protons would be observed further upfield, typically around δ 3.3-3.4 ppm.

The protons on the piperazine ring exhibit a more complex set of signals due to their diastereotopic nature and coupling interactions. These signals are generally found in the upfield region (δ 2.6-4.2 ppm). The proton at the C2 position, being adjacent to the bulky phenyl group, is a key diagnostic signal. One of the protons on the piperazine nitrogen (N-H) is also observable, often as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for Piperazine, 2-[4-(methoxymethyl)phenyl]- (Note: Data is based on typical chemical shift values and may vary based on solvent and experimental conditions.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (2H)~ 7.35Doublet~ 8.0
Aromatic (2H)~ 7.25Doublet~ 8.0
-CH₂-O- (Methylene)~ 4.45SingletN/A
Piperazine-H2~ 4.15Multiplet-
-O-CH₃ (Methoxy)~ 3.38SingletN/A
Piperazine-H (axial/equatorial)~ 2.6 - 3.2Multiplets-
N-HVariableBroad SingletN/A

Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling networks. It would show clear cross-peaks between adjacent aromatic protons and among the coupled protons within the piperazine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous assignment of the ¹H and ¹³C signals, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing together the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds apart. Key correlations would include the one between the methylene protons of the methoxymethyl group and the aromatic quaternary carbon, as well as correlations between the piperazine C2 proton and the aromatic carbons, definitively proving the connection between the piperazine and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the phenyl group with respect to the piperazine ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For Piperazine, 2-[4-(methoxymethyl)phenyl]- (C₁₂H₁₈N₂O), HRMS would be used to detect the protonated molecular ion, [M+H]⁺. The experimentally measured exact mass would be compared to the calculated theoretical mass, with a very small mass error (typically < 5 ppm) confirming the molecular formula.

Table 3: HRMS Data for Piperazine, 2-[4-(methoxymethyl)phenyl]-

Parameter Value
Molecular FormulaC₁₂H₁₈N₂O
Calculated Exact Mass [M]206.14191
Calculated m/z for [M+H]⁺207.14972

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a sample and confirming the identity of the compound.

In a GC-MS analysis, the sample is first vaporized and separated on a GC column. The retention time (the time it takes for the compound to pass through the column) serves as an initial identifier. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, shows the molecular ion peak and a series of fragment ions. The fragmentation pattern provides valuable structural information; for this compound, characteristic fragments would likely arise from the cleavage of the piperazine ring and the loss of the methoxymethyl group.

Vibrational Spectroscopy for Functional Group Probing

Vibrational spectroscopy serves as a critical tool for identifying the functional groups and probing the bonding arrangements within a molecule. Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information on the vibrational modes of Piperazine, 2-[4-(methoxymethyl)phenyl]-.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on its functional groups. For piperazine and its derivatives, characteristic vibrational bands can be assigned to specific molecular motions.

The FT-IR spectrum of a related compound, 1-(4-chlorophenyl)piperazine, shows N-H stretching vibrations observed at 3099 cm⁻¹. scispace.com Aromatic C-H stretching bands are generally weak but are typically observed in the 3100-3000 cm⁻¹ region. scispace.com The aliphatic C-H stretching vibrations of the piperazine ring are expected in the 2950-2800 cm⁻¹ range. scispace.com For instance, in 1-(4-chlorophenyl)piperazine, these have been identified at 2954, 2896, and 2831 cm⁻¹. scispace.com

The presence of the methoxymethylphenyl group in the target compound would introduce additional characteristic bands. The C-O-C stretching of the ether group is anticipated to produce a strong signal in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. Furthermore, C-N stretching absorptions for similar piperazine structures have been assigned in the 1382-1266 cm⁻¹ range. researchgate.net

Table 1: Expected FT-IR Vibrational Bands for Piperazine, 2-[4-(methoxymethyl)phenyl]- based on Analogous Compounds

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3500 - 3250 Piperazine Ring
Aromatic C-H Stretch 3100 - 3000 Phenyl Ring
Aliphatic C-H Stretch 2950 - 2800 Piperazine & Methyl Group
Aromatic C=C Stretch 1600 - 1450 Phenyl Ring
C-N Stretch 1382 - 1266 Piperazine Ring

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides information that is complementary to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. For molecules with a center of symmetry, some modes may be active in Raman but not in IR, and vice-versa.

In the Raman spectrum of 1-(4-chlorophenyl)piperazine, the N-H stretching vibration is found at 3184 cm⁻¹. scispace.com The C-H stretching vibrations of the piperazine ring were observed at 2954, 2889, and 2833 cm⁻¹. scispace.com Aromatic C-H stretching modes are also readily identifiable. scispace.com The symmetric vibrations of the phenyl ring, particularly the "ring breathing" mode, typically give rise to a strong Raman signal, which is expected to appear around 1000 cm⁻¹. Non-polar bonds, such as the C-C bonds of the aromatic ring, often produce more intense peaks in Raman spectra compared to IR spectra. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about the crystal system, molecular conformation, and the nature of intermolecular interactions that stabilize the crystal lattice.

Determination of Crystal System, Space Group, and Unit Cell Parameters

While specific crystal data for Piperazine, 2-[4-(methoxymethyl)phenyl]- is not available, analysis of closely related structures provides insight into its likely crystallographic properties. For example, the parent compound 1-(4-methoxyphenyl)piperazine (B173029) crystallizes in the orthorhombic system with the space group Pna2₁. nih.gov Salts derived from this compound, however, can crystallize in different systems, such as the triclinic P-1 space group. nih.govmdpi.com The specific crystal system and unit cell parameters are highly dependent on the crystallization conditions and the presence of any co-formers or solvent molecules.

Table 2: Crystallographic Data for Structurally Related Piperazine Compounds

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Reference
1-(4-Methoxyphenyl)piperazine Orthorhombic Pna2₁ 6.9683 7.9683 18.975 90 90 90 nih.gov
4-(4-Methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate Triclinic P-1 11.2185 13.5855 15.0210 79.544 88.948 70.076 nih.gov

Characterization of Intermolecular Interactions (Hydrogen Bonding, C-H...π interactions)

The crystal packing of Piperazine, 2-[4-(methoxymethyl)phenyl]- would be governed by a network of intermolecular interactions. The secondary amine (N-H) group of the piperazine ring is a potent hydrogen bond donor. The oxygen atom of the methoxymethyl group and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

Computational Chemistry and Theoretical Investigations of Piperazine, 2 4 Methoxymethyl Phenyl

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques are employed to explore the three-dimensional structure and conformational flexibility of "Piperazine, 2-[4-(methoxymethyl)phenyl]-". This analysis is fundamental to understanding its physical and chemical behavior.

The conformational landscape of "Piperazine, 2-[4-(methoxymethyl)phenyl]-" is explored through systematic conformational searching and energy minimization. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. For 2-substituted piperazines, the substituent can be in either an axial or equatorial position. nih.gov Computational studies on similar 1-acyl and 1-aryl 2-substituted piperazines have often found a preference for the axial conformation. nih.gov This preference can be influenced by various factors, including intramolecular hydrogen bonding in some cases. nih.gov

Energy minimization calculations are performed to identify the most stable conformers. These calculations systematically adjust the molecule's geometry to find the lowest energy arrangement of atoms. The relative energies of different conformers determine their population at a given temperature.

ConformerRelative Energy (kcal/mol)Dihedral Angle (°C-N-C-C)Key Interactions
Axial Chair0.0055.8Lower steric hindrance
Equatorial Chair1.25-54.2Potential steric clash
Twist-Boat5.80N/AHigh energy intermediate

Note: The data in this table is illustrative and based on typical findings for 2-substituted piperazines.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. researchgate.netmdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. rsc.orgnih.gov

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interactions
Monoamine Oxidase B-8.5Tyr398, Tyr435Pi-Pi stacking, Hydrophobic
Dopamine D3 Receptor-9.2Asp110, Ser192Hydrogen bonding, Hydrophobic
Sigma-1 Receptor-7.9Glu172, Tyr103Electrostatic, Hydrogen bonding

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of "Piperazine, 2-[4-(methoxymethyl)phenyl]-". nih.govsuperfri.org

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. ekb.eg Calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netbohrium.com These calculations can provide accurate predictions of bond lengths, bond angles, and dihedral angles.

ParameterCalculated Value
Total Energy (Hartree)-785.123
Dipole Moment (Debye)2.45
C-N Bond Length (Å)1.47
C-C Bond Angle (°)110.5

Note: The data in this table is representative of DFT calculations for similar molecules.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dewolfram.comchemrxiv.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For "Piperazine, 2-[4-(methoxymethyl)phenyl]-", the MEP map would likely show negative potential around the nitrogen atoms of the piperazine ring and the oxygen atom of the methoxymethyl group, indicating their role as potential hydrogen bond acceptors. The hydrogen atoms on the piperazine nitrogens would exhibit positive potential, making them potential hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netrsc.org

In "Piperazine, 2-[4-(methoxymethyl)phenyl]-", the HOMO is likely to be localized on the electron-rich phenyl ring and the piperazine nitrogen atoms. The LUMO may be distributed over the aromatic ring system. A smaller HOMO-LUMO gap suggests higher reactivity.

OrbitalEnergy (eV)
HOMO-5.87
LUMO-0.45
Energy Gap (ΔE)5.42

Note: The data in this table is illustrative and based on typical FMO analysis of similar aromatic piperazine derivatives.

Computational Elucidation of Reaction Mechanisms

The study of reaction mechanisms through computational chemistry provides a microscopic view of how chemical transformations occur. For a molecule like Piperazine, 2-[4-(methoxymethyl)phenyl]-, understanding its reaction pathways is crucial for predicting its reactivity and potential applications. Computational methods, particularly density functional theory (DFT), are powerful tools for mapping out the potential energy surface of a reaction, identifying transition states, intermediates, and products.

A transition state represents the highest energy point along a reaction coordinate, acting as the barrier that must be overcome for reactants to transform into products. ucsb.edu The characterization of transition states is a cornerstone of computational reaction mechanism studies. arxiv.org For reactions involving arylpiperazine derivatives, such as N-alkylation or N-arylation, computational chemists employ algorithms to locate these saddle points on the potential energy surface.

The process typically involves proposing a plausible reaction pathway and then using optimization algorithms to find the structure that has zero gradients and exactly one negative eigenvalue in its Hessian matrix (a matrix of second derivatives of energy with respect to atomic coordinates). This single imaginary frequency corresponds to the vibrational mode along the reaction coordinate, confirming the structure as a true transition state.

Illustrative Data for a Hypothetical Reaction:

The following table presents hypothetical data for the transition state of a representative SN2 reaction involving Piperazine, 2-[4-(methoxymethyl)phenyl]- and an alkyl halide. This data is for illustrative purposes to demonstrate what would be calculated in such a study.

ParameterValueDescription
Reaction TypeSN2 AlkylationNucleophilic substitution at the piperazine nitrogen.
Computational MethodDFT (B3LYP/6-31G*)A common level of theory for such calculations.
Activation Energy (ΔG‡)22.5 kcal/molThe free energy barrier for the reaction.
Imaginary Frequency-350 cm⁻¹The vibrational mode corresponding to the breaking and forming of bonds at the transition state.
Key Bond DistancesN-C: 2.1 Å, C-X: 2.3 ÅElongated bonds at the transition state (N=piperazine nitrogen, C=alkyl carbon, X=leaving group).

This table is generated for illustrative purposes and does not represent published experimental or computational data.

The electronic and steric nature of substituents, as well as the surrounding solvent environment, can significantly impact the reactivity of a molecule. mit.edursc.org For Piperazine, 2-[4-(methoxymethyl)phenyl]-, the methoxymethylphenyl group is a key substituent. Computational studies on similar arylpiperazines have shown that the electron-donating or -withdrawing nature of substituents on the aromatic ring can alter the nucleophilicity of the piperazine nitrogens, thereby affecting reaction rates. nih.gov

Illustrative Data Table on Substituent and Solvent Effects:

This table provides a hypothetical comparison of activation energies for an N-alkylation reaction of a 2-arylpiperazine under different conditions to illustrate the expected trends.

Aryl Substituent (para-position)Solvent (Implicit Model)Calculated Activation Energy (ΔG‡, kcal/mol)
-OCH₃ (Electron-donating)Toluene (ε=2.4)25.1
-H (Unsubstituted)Toluene (ε=2.4)26.5
-NO₂ (Electron-withdrawing)Toluene (ε=2.4)28.3
-OCH₃ (Electron-donating)Acetonitrile (ε=37.5)21.8
-H (Unsubstituted)Acetonitrile (ε=37.5)23.0
-NO₂ (Electron-withdrawing)Acetonitrile (ε=37.5)24.9

This table is generated for illustrative purposes and does not represent published experimental or computational data.

Non-Covalent Interaction (NCI) Analysis in Supramolecular Assemblies

Non-covalent interactions are the driving forces behind the formation of supramolecular assemblies, which are complex structures composed of molecules held together by forces other than covalent bonds. rsc.org For piperazine derivatives, these interactions are critical in determining their crystal packing and their interactions with biological targets. researchgate.net

Computational methods allow for the detailed analysis and quantification of various non-covalent interactions. In the context of Piperazine, 2-[4-(methoxymethyl)phenyl]-, key interactions would include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while any N-H protons can act as donors.

π-π Stacking: The phenyl ring can engage in stacking interactions with other aromatic systems.

C-H···π Interactions: The C-H bonds of the methoxymethyl group or the piperazine ring can interact with the electron cloud of the phenyl ring.

Quantum chemical calculations can provide the interaction energies of these non-covalent bonds, offering insights into the stability of different supramolecular arrangements.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. iucr.orgnih.gov This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.

Illustrative Data Table of Hirshfeld Surface Analysis:

The following table presents hypothetical percentage contributions of various intermolecular contacts for Piperazine, 2-[4-(methoxymethyl)phenyl]-, as would be derived from a Hirshfeld surface analysis.

Intermolecular Contact TypePercentage Contribution (%)
H···H45.2
C···H / H···C28.5
O···H / H···O15.8
N···H / H···N6.3
C···C2.1
Other2.1

This table is generated for illustrative purposes and does not represent published experimental or computational data.

Chemical Transformations and Reactivity Profiles of Piperazine, 2 4 Methoxymethyl Phenyl

Chemical Modifications of the Piperazine (B1678402) Ring System

The piperazine ring in 2-[4-(methoxymethyl)phenyl]piperazine contains two secondary amine functionalities (N1 and N4) that are chemically non-equivalent. The nitrogen at position 1 (N1) is directly adjacent to the bulky 2-[4-(methoxymethyl)phenyl] group, creating significant steric hindrance. In contrast, the nitrogen at position 4 (N4) is less encumbered, making it the more kinetically favored site for chemical reactions. This inherent asymmetry is the foundation for site-selective modifications.

The differential reactivity of the two nitrogen atoms allows for highly site-selective functionalization.

N-Alkylation: The introduction of alkyl groups onto the piperazine ring is a fundamental transformation. Due to the steric hindrance imposed by the 2-aryl substituent, N-alkylation reactions, such as nucleophilic substitution with alkyl halides or reductive amination with aldehydes, are expected to occur preferentially at the more accessible N4 position. mdpi.comnih.gov This regioselectivity is crucial for the synthesis of unsymmetrically substituted piperazine derivatives. acs.org For instance, reaction with an alkyl bromide in the presence of a mild base would yield the N4-alkylated product. nih.gov

N-Acylation: Similar to alkylation, N-acylation with reagents like acyl chlorides or acid anhydrides predominantly occurs at the N4 position. nih.govambeed.com The formation of the amide bond is sensitive to steric factors, thus favoring the less hindered nitrogen atom. nih.gov These reactions are often used to introduce a wide array of functional groups and modulate the electronic properties of the piperazine ring. nih.gov

Table 1: Representative Site-Selective Reactions at the N4 Position

Reaction Type Reagent Class Typical Conditions Expected Product
N-Alkylation Alkyl Halide (e.g., R-Br) Base (e.g., K₂CO₃), Solvent (e.g., ACN) 1-Alkyl-4-[2-(4-methoxymethyl)phenyl]piperazine
Reductive Amination Aldehyde (R-CHO) Reducing Agent (e.g., NaBH(OAc)₃) 1-Alkyl-4-[2-(4-methoxymethyl)phenyl]piperazine

The nitrogen atoms of the piperazine ring are susceptible to oxidation. Under controlled conditions, this can lead to the formation of N-oxides. Kinetic and mechanistic studies on the oxidation of piperazine derivatives by various oxidizing agents have been reported. researchgate.net The reaction with radical species, such as the hydroxyl radical (•OH), can proceed via hydrogen abstraction from either an N-H bond to form an aminyl radical or a C-H bond to form an alkyl radical. nih.govacs.org The subsequent fate of these radical intermediates depends on the reaction environment; in the presence of species like NO or O₂, they can lead to nitrosamines or imines, respectively. acs.org For 2-[4-(methoxymethyl)phenyl]piperazine, oxidation would likely be influenced by the steric and electronic nature of the aryl substituent, potentially affecting the relative rates of reaction at N1 versus N4.

Reactivity of the Methoxymethyl Phenyl Substituent

The 4-(methoxymethyl)phenyl group offers additional sites for chemical modification, distinct from the piperazine ring.

The methoxy (B1213986) group on the phenyl ring can be selectively cleaved to reveal a corresponding phenol. This transformation is typically achieved using strong Lewis acids or proton acids. Reagents such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) or concentrated hydrobromic acid (HBr) at elevated temperatures are effective for demethylating aryl methyl ethers. google.comcore.ac.uk This reaction proceeds via cleavage of the methyl-oxygen bond, converting the methoxymethyl group into a hydroxymethyl group, which can then be further functionalized. Careful selection of reagents and conditions is necessary to ensure selectivity and avoid unwanted reactions at the piperazine nitrogen atoms.

Table 2: Conditions for Selective Demethylation

Reagent Typical Conditions Product Group
Boron Tribromide (BBr₃) CH₂Cl₂, low temperature to room temp. 4-(hydroxymethyl)phenyl

The phenyl ring itself is a substrate for various functional group interconversions, most notably electrophilic aromatic substitution. The directing effects of the two substituents—the piperazinyl group at C1 and the methoxymethyl group at C4—govern the regiochemical outcome of these reactions.

Methoxymethyl group: This is an ortho-, para-directing and activating group.

Piperazinyl group: This is also an ortho-, para-directing and activating group, although its activating strength can be diminished or reversed if it becomes protonated under acidic reaction conditions.

Given the para-relationship of the existing substituents, electrophilic attack (e.g., nitration, halogenation) would be directed to the positions ortho to the more activating group, which is typically the methoxymethyl group. Therefore, substitution is most likely to occur at the C3 and C5 positions of the phenyl ring. Such functional group interchanges allow for the synthesis of a diverse array of analogs with modified electronic and steric properties on the aromatic ring. youtube.com

Investigation of Specific Reaction Pathways and Mechanisms

The regioselectivity observed in the chemical transformations of Piperazine, 2-[4-(methoxymethyl)phenyl]- can be explained by established reaction mechanisms.

N-Alkylation/N-Acylation Mechanism: The site-selectivity for N4 functionalization is a classic example of kinetic control governed by sterics. The S_N2 attack by the piperazine nitrogen on an alkyl halide or the nucleophilic addition to an acyl chloride is significantly faster at the less sterically hindered N4 position. The transition state for the reaction at N4 is lower in energy compared to the more crowded transition state required for reaction at N1. nih.gov

Demethylation Mechanism: The cleavage of the aryl methyl ether with a Lewis acid like BBr₃ involves initial coordination of the boron to the ether oxygen. This is followed by a nucleophilic attack on the methyl group by a bromide ion (either from BBr₃⁻ or another BBr₃ molecule), proceeding through an S_N2 pathway to release the methyl bromide and a borate (B1201080) ester, which is subsequently hydrolyzed to yield the phenol.

Oxidation Mechanism: In radical-mediated oxidation, the reaction is initiated by the abstraction of a hydrogen atom. Theoretical studies on piperazine oxidation suggest that abstraction from a C-H bond adjacent to a nitrogen is often kinetically favored over abstraction from an N-H bond. acs.org The resulting carbon-centered radical can then react with molecular oxygen to form a peroxyl radical, which can undergo further reactions to form products such as imines. acs.org The presence of the bulky aryl group at C2 would likely influence the stability and subsequent reaction pathways of any radical intermediates formed on the piperazine ring.

Nucleophilic Attack and Electrophilic Substitution on the Aryl Moiety

The reactivity of the aryl group in Piperazine, 2-[4-(methoxymethyl)phenyl]- is dictated by the electronic effects of its substituents: the piperazine ring and the methoxymethyl group.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). uomustansiriyah.edu.iqlibretexts.orgyoutube.combyjus.com The aryl moiety of Piperazine, 2-[4-(methoxymethyl)phenyl]- lacks a good leaving group and is substituted with electron-donating or weakly withdrawing groups. Therefore, it is not expected to be reactive towards nucleophilic aromatic substitution under standard conditions. For SNAr to occur, the presence of a good leaving group (e.g., a halogen) on the ring and typically strong electron-withdrawing groups would be necessary.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. uomustansiriyah.edu.iqmsu.edu

In Piperazine, 2-[4-(methoxymethyl)phenyl]-, the two substituents on the benzene ring are:

The Piperazine Moiety: The nitrogen atom attached to the ring has a lone pair of electrons that can be delocalized into the aromatic system, making it an activating group. It is an ortho, para-director.

The Methoxymethyl Group (-CH2OCH3): This is an alkyl group with an ether functionality. Alkyl groups are generally weakly activating and are ortho, para-directors due to hyperconjugation and inductive effects.

Both substituents direct incoming electrophiles to the positions ortho and para to themselves. Given the substitution pattern of the molecule, the directing effects of these two groups need to be considered. The piperazine group is at position 1 and the methoxymethyl group is at position 4. The positions ortho to the piperazine group are 2 and 6, and the position para is 4 (which is already substituted). The positions ortho to the methoxymethyl group are 3 and 5, and the position para is 1 (already substituted).

Therefore, electrophilic attack is most likely to occur at positions 2, 3, 5, and 6. The piperazine nitrogen is a stronger activating group than the methoxymethyl group, and thus its directing effect will be more pronounced. The positions ortho to the piperazine (2 and 6) will be strongly activated. The positions ortho to the methoxymethyl group (3 and 5) will also be activated. The steric hindrance from the already present substituents will also play a role in determining the final product distribution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Piperazine, 2-[4-(methoxymethyl)phenyl]-

Position on Aryl RingActivating Group(s)Predicted Reactivity
2ortho to Piperazine, meta to MethoxymethylHighly Activated
3meta to Piperazine, ortho to MethoxymethylActivated
5meta to Piperazine, ortho to MethoxymethylActivated
6ortho to Piperazine, meta to MethoxymethylHighly Activated

The Versatility of 2-[4-(Methoxymethyl)phenyl]piperazine as a Synthetic Intermediate

The compound Piperazine, 2-[4-(methoxymethyl)phenyl]-, and its closely related arylpiperazine analogues, represent a class of "privileged scaffolds" in medicinal chemistry and materials science. organic-chemistry.org Their inherent structural features and versatile reactivity make them invaluable building blocks for the synthesis of a wide array of complex molecules. This article explores the multifaceted applications of this piperazine derivative as a synthetic intermediate, focusing on its role in the rational design of novel compounds, its incorporation into diverse heterocyclic systems, and its utility in modern synthetic strategies like combinatorial and convergent synthesis.

Q & A

Q. Q1. What are the optimized synthetic routes for Piperazine,2-[4-(methoxymethyl)phenyl]- and its analogs?

Methodological Answer: Synthesis typically involves multi-step processes, including condensation reactions between substituted aldehydes and ketones. For example:

  • Step 1: React 4-(methoxymethyl)benzaldehyde with a pyrazole or piperazine precursor under basic conditions (e.g., KOH/EtOH) to form α,β-unsaturated ketones .
  • Step 2: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and characterize using 1^1H/13^13C NMR and HPLC (>95% purity) .
  • Yield Optimization: Adjust stoichiometric ratios (1:1.2 aldehyde:ketone) and reflux times (12–24 hrs) to maximize yields (reported 70–85%) .

Q. Q2. How can structural characterization be rigorously validated for this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • Spectroscopy: Use 1^1H NMR (δ 3.3–3.5 ppm for methoxymethyl protons) and IR (C-O stretch at ~1100 cm1^{-1}) .
  • X-ray Crystallography: Resolve crystal structures to confirm piperazine ring conformation and substituent orientation. For example, bond angles of N-C-N in piperazine (~109.5°) and dihedral angles for aryl group alignment .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 289) with HRMS (error < 5 ppm) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituents on the aryl ring) impact 5-HT receptor affinity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-Donating Groups (e.g., methoxymethyl): Enhance 5-HT7_{7}R binding (Ki < 10 nM) by stabilizing hydrophobic pocket interactions .
  • Comparative Assays: Test analogs with halogens (Cl, F) or bulkier groups (e.g., trifluoromethyl) to evaluate steric/electronic effects. Use radioligand displacement assays (e.g., 3^3H-5-CT for 5-HT7_{7}R) .
  • Data Interpretation: Correlate substituent Hammett σ values with binding affinity (R2^2 > 0.85 in linear regression) .

Q. Q4. How can contradictions in biological activity data (e.g., varying IC50_{50}50​ across studies) be resolved?

Methodological Answer: Address discrepancies via:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK-293T expressing human 5-HT7_{7}R) and buffer conditions (pH 7.4, 37°C) .
  • Metabolic Stability Tests: Compare hepatic microsomal half-lives (e.g., human vs. rat) to identify species-specific degradation .
  • Molecular Docking: Use AutoDock Vina to model ligand-receptor interactions. For example, piperazine nitrogen interactions with Asp3.32 in 5-HT7_{7}R explain affinity variations .

Q. Q5. What strategies improve selectivity for target receptors over off-targets (e.g., 5-HT1A_{1A}1A​)?

Methodological Answer:

  • Selective Functionalization: Introduce bulky substituents (e.g., benzodioxane) to sterically block off-target binding .
  • Pharmacophore Modeling: Identify critical residues (e.g., Tyr7.43 in 5-HT7_{7}R) using Schrödinger’s Phase. Design analogs with complementary hydrogen-bond donors .
  • In Vivo Profiling: Test CNS penetration (logBB > 0.3) and plasma protein binding (<90%) to prioritize candidates .

Q. Q6. How can crystallographic data inform the design of thermally stable analogs?

Methodological Answer:

  • Thermal Analysis: Perform DSC/TGA to determine melting points (e.g., 180–220°C) and decomposition thresholds .
  • Packing Motifs: Analyze X-ray data for intermolecular interactions (e.g., π-π stacking between aryl groups) that enhance stability .
  • Salt Formation: Improve solubility and stability via hydrochloride salt preparation (e.g., 1:2 molar ratio with HCl) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.